molecular formula C22H22O7 B2691076 (Z)-ethyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 858759-26-9

(Z)-ethyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2691076
CAS No.: 858759-26-9
M. Wt: 398.411
InChI Key: JJVAZKZNAKOPNC-JAIQZWGSSA-N
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Description

(Z)-ethyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic benzofuran-derived compound characterized by a Z-configuration at the benzylidene double bond. Its core structure comprises a 2,3-dihydrobenzofuran scaffold substituted with a 3,4-dimethoxybenzylidene group at the 2-position and an ethyl propanoate ester linked via an ether group at the 6-position. The 3,4-dimethoxy substitution on the benzylidene moiety enhances electron-donating properties, which may influence reactivity and biological interactions.

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-5-27-22(24)13(2)28-15-7-8-16-18(12-15)29-20(21(16)23)11-14-6-9-17(25-3)19(10-14)26-4/h6-13H,5H2,1-4H3/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVAZKZNAKOPNC-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic organic compound that has garnered attention in recent years for its potential biological activity. This compound features a unique chemical structure that may contribute to various pharmacological effects. This article provides an overview of the biological activity associated with this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Benzofuran core : This structure is known for its diverse biological activities.
  • Dimethoxybenzylidene moiety : This functional group may enhance the compound's interaction with biological targets.
  • Propanoate ester : This group can influence solubility and bioavailability.

The biological activity of (Z)-ethyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is primarily attributed to its interactions with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor binding : It could act as an agonist or antagonist at various receptors, influencing signaling pathways.

These interactions can lead to downstream effects such as modulation of gene expression and alterations in cellular metabolism.

Biological Activity

Research has indicated several biological activities associated with this compound:

Antioxidant Activity

Studies suggest that the compound exhibits significant antioxidant properties. It can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial for preventing cellular damage and may have implications in aging and chronic diseases.

Anticancer Potential

Preliminary research indicates that (Z)-ethyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

Cell Line IC50 (µM) Mechanism
HeLa15Apoptosis induction
MCF-720Caspase activation
A54925Cell cycle arrest

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This effect could be beneficial in conditions such as arthritis and other inflammatory diseases.

Case Studies

  • Study on Antioxidant Activity :
    A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a higher scavenging activity compared to standard antioxidants like ascorbic acid.
  • Anticancer Research :
    In a study conducted on breast cancer cell lines, (Z)-ethyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate was shown to significantly reduce cell viability and induce apoptosis through mitochondrial pathways. The findings were published in Cancer Letters.
  • Anti-inflammatory Investigation :
    A recent investigation focused on inflammatory bowel disease models demonstrated that the compound significantly reduced inflammation markers and improved histopathological scores in treated animals. These findings were reported in Inflammatory Bowel Diseases journal.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Benzylidene Substituent Ester Group Key Modifications Reference
(Z)-ethyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate 3,4-dimethoxy Ethyl propanoate Electron-donating methoxy groups
Methyl 2-{[(2Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate 3-fluoro Methyl propanoate Electron-withdrawing fluorine atom
Methyl 2-{[(2Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}propanoate 5-bromo-2-methoxy Methyl propanoate Bromine (bulky, lipophilic) and methoxy
(Z)-ethyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate 2-chloro Ethyl propanoate Steric hindrance from ortho-chloro
[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] (E)-3-phenylprop-2-enoate 3,4-dimethoxy Cinnamate ester Cinnamate ester (enhanced π-conjugation)

Key Observations

The 2-chloro substituent in may introduce steric hindrance, altering conformational flexibility .

Ester Group Variations: Ethyl vs. Methyl propanoate: Ethyl esters generally exhibit higher lipophilicity than methyl esters, which could enhance membrane permeability . Cinnamate ester (): The conjugated system in cinnamate may improve UV absorption or redox activity, relevant for photodynamic therapies .

Stereochemical Consistency :
All compounds retain the Z-configuration at the benzylidene double bond, critical for maintaining planar geometry and π-π stacking interactions with biological targets .

Research Implications and Limitations

While structural comparisons highlight electronic and steric differences, experimental data on solubility, stability, or bioactivity for these compounds remain scarce. For instance:

  • The 3,4-dimethoxy variant’s electron-rich aromatic system may favor interactions with enzymes like kinases or cytochrome P450, but this requires validation .
  • The brominated analogue’s lipophilicity could enhance blood-brain barrier penetration, making it a candidate for CNS-targeted therapies .

Further studies are needed to correlate structural features with functional outcomes, such as SAR (Structure-Activity Relationship) analyses or in vitro assays.

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